molecular formula C21H26F3N3OS B2657510 2-(4-(isopropylthio)phenyl)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide CAS No. 1797976-19-2

2-(4-(isopropylthio)phenyl)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide

Cat. No.: B2657510
CAS No.: 1797976-19-2
M. Wt: 425.51
InChI Key: GPWSOJBJBCWYGB-UHFFFAOYSA-N
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Description

2-(4-(isopropylthio)phenyl)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide is a complex organic compound with significant implications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylthio)phenyl)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide typically involves multiple steps. One common approach includes:

  • Formation of the phenylacetic acid derivative: : Starting with phenylacetic acid, a series of reactions introduces the isopropylthio group.

  • Coupling with indazole derivative: : The intermediate is then coupled with an indazole derivative, where trifluoromethyl groups are introduced.

  • Final acylation step: : An acylation reaction yields the target compound with precise reaction conditions, including temperature, solvent choice, and catalysts, optimized for maximum yield and purity.

Industrial Production Methods

Industrial production may follow similar synthetic routes but scaled to larger volumes. The process involves:

  • Bulk synthesis of intermediates: : Ensuring consistency and quality control at each stage.

  • Optimization of reaction conditions: : Utilizing industrial reactors and continuous flow techniques to enhance efficiency.

  • Purification processes: : Applying chromatographic and crystallization techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(isopropylthio)phenyl)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide undergoes several types of chemical reactions:

  • Oxidation: : The isopropylthio group can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Potential reduction of the trifluoromethyl group under specific conditions.

  • Substitution: : The phenyl ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Hydrides like lithium aluminum hydride.

  • Substitution: : Halogens and strong bases or acids, depending on the desired substitution.

Major Products Formed

The major products of these reactions include:

  • Sulfoxides or sulfones from oxidation.

  • Reduced derivatives involving changes to the trifluoromethyl group.

  • Substituted phenyl derivatives maintaining the core structure.

Scientific Research Applications

Research indicates that this compound may exhibit several pharmacological properties:

  • Antineoplastic Activity : Preliminary studies suggest that the compound may have potential as an antitumor agent. Its structure allows for interaction with biological targets implicated in cancer progression.
  • Inhibition of Specific Enzymes : The presence of the indazole moiety could imply inhibitory effects on certain enzymes involved in cellular signaling pathways, potentially leading to therapeutic applications in oncology or other diseases.
  • Neuroprotective Effects : Given its structural components, there is a hypothesis that it may confer neuroprotective benefits, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Applications in Research

The compound's applications extend into various research domains:

Medicinal Chemistry

  • Drug Development : The compound can serve as a lead structure for developing new drugs targeting specific cancer types or neurological disorders.
  • Structure-Activity Relationship Studies : Variations in the compound's structure can be synthesized to evaluate changes in biological activity, aiding in the optimization of drug candidates.

Pharmacology

  • Mechanistic Studies : Investigating the mechanisms by which this compound exerts its effects can provide insights into new therapeutic pathways.
  • Combination Therapy Research : Its potential synergistic effects with existing therapies could be explored to enhance treatment efficacy.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects through:

  • Binding to specific proteins or enzymes: : Influencing their activity.

  • Modulating signaling pathways: : Altering cellular responses.

  • Interaction with DNA or RNA: : Potentially affecting gene expression.

These interactions depend on the compound's structural features, allowing it to penetrate cells and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 2-(4-(methylthio)phenyl)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide

  • 2-(4-(ethylthio)phenyl)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide

Highlighting Uniqueness

2-(4-(isopropylthio)phenyl)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide distinguishes itself through:

  • Enhanced stability: : Due to the isopropylthio group.

  • Greater reactivity in specific reactions: : Owing to the trifluoromethyl and indazole moieties.

  • Unique biological activity: : Resulting from its precise molecular configuration, leading to distinct therapeutic potential.

This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanisms, and comparisons

Biological Activity

The compound 2-(4-(isopropylthio)phenyl)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide is a novel heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H23F3N4OS
  • Molecular Weight : 412.5 g/mol
  • CAS Number : 2034556-49-3
PropertyValue
Molecular FormulaC19H23F3N4OS
Molecular Weight412.5 g/mol
CAS Number2034556-49-3

The compound exhibits its biological activity through various mechanisms, primarily targeting specific receptors and enzymes involved in metabolic pathways. Its structure suggests potential interactions with neurotransmitter systems and metabolic enzymes.

Antidiabetic Activity

Recent studies have indicated that compounds similar to the target compound exhibit significant antidiabetic properties. For instance, a related compound showed an IC50 value of 4.58 μM against alpha-amylase, a key enzyme in carbohydrate metabolism, compared to the standard acarbose with an IC50 of 1.58 μM . This suggests that the compound may also possess similar inhibitory effects on carbohydrate-digesting enzymes.

Neuroprotective Effects

The compound's potential neuroprotective effects have been evaluated in various studies. Research indicates that compounds with similar structural features can inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, which are crucial in mood regulation and cognitive function . The inhibition of these pathways suggests a potential role in treating neurodegenerative disorders.

In Vitro Studies

In vitro assays have demonstrated that the compound can inhibit certain cellular pathways associated with inflammation and oxidative stress. For example, a study highlighted that related compounds could suppress mTORC1 activity in cultured cells, indicating potential anti-inflammatory properties .

Pharmacokinetic Properties

Pharmacokinetic evaluation is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest that compounds with similar structures undergo rapid metabolism in liver microsomes, which may affect their bioavailability .

Properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26F3N3OS/c1-14(2)29-16-9-7-15(8-10-16)13-19(28)25-11-12-27-18-6-4-3-5-17(18)20(26-27)21(22,23)24/h7-10,14H,3-6,11-13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWSOJBJBCWYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCCN2C3=C(CCCC3)C(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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